Cas no 45673-43-6 (1,2-Dimethyl-4-piperidinol)

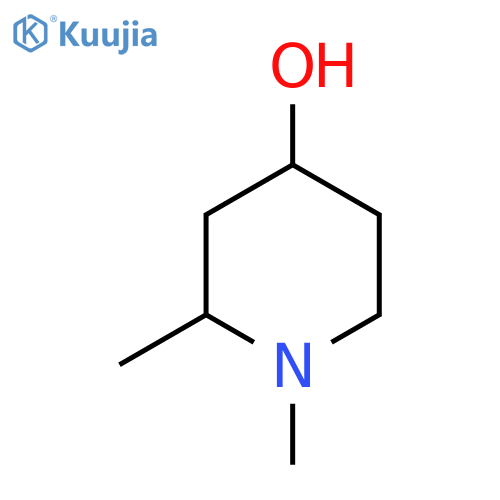

1,2-Dimethyl-4-piperidinol structure

商品名:1,2-Dimethyl-4-piperidinol

CAS番号:45673-43-6

MF:C7H15NO

メガワット:129.200102090836

MDL:MFCD16496887

CID:4778866

1,2-Dimethyl-4-piperidinol 化学的及び物理的性質

名前と識別子

-

- 1,2-Dimethyl-piperidin-4-ol

- 1,2-dimethylpiperidin-4-ol

- 1,2-dimethyl-4-pi-peridinol

- SB37247

- 4-Piperidinol, 1,2-dimethyl-

- 1,2-Dimethyl-4-piperidinol

-

- MDL: MFCD16496887

- インチ: 1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3

- InChIKey: MECORNNOSYQMOX-UHFFFAOYSA-N

- ほほえんだ: OC1CCN(C)C(C)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 23.5

じっけんとくせい

- ゆうかいてん: NA

1,2-Dimethyl-4-piperidinol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,2-Dimethyl-4-piperidinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-5g |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 97% | 5g |

¥34958.27 | 2025-01-21 | |

| eNovation Chemicals LLC | D969827-5g |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 95% | 5g |

$4475 | 2024-07-28 | |

| TRC | D461965-25mg |

1,2-Dimethyl-4-piperidinol |

45673-43-6 | 25mg |

$ 333.00 | 2023-04-14 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-100mg |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 97% | 100mg |

1797.85CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D969827-500mg |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 95% | 500mg |

$610 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-250mg |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 97% | 250mg |

2756.14CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D969827-500mg |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 95% | 500mg |

$610 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-100mg |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 97% | 100mg |

¥1853.72 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-50mg |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 97% | 50mg |

¥1364.05 | 2025-01-21 | |

| eNovation Chemicals LLC | D969827-100mg |

1,2-Dimethyl-piperidin-4-ol |

45673-43-6 | 95% | 100mg |

$255 | 2025-02-28 |

1,2-Dimethyl-4-piperidinol 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

45673-43-6 (1,2-Dimethyl-4-piperidinol) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45673-43-6)1,2-Dimethyl-4-piperidinol

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0